6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic heterocyclic carboxamides characterized by a fused imidazo-tetrazine core. Its structure includes a propyl substituent at position 7, a methyl group at position 13, and an imino-oxo functional group arrangement. Such derivatives are often synthesized via diazotization and subsequent cyclization reactions, as exemplified in for related tetrazine carboxamides (e.g., IVa–IVi) .
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-3-6-20-13(17)10(14(18)22)7-11-15(20)19-12-5-4-9(2)8-21(12)16(11)23/h4-5,7-8,17H,3,6H2,1-2H3,(H2,18,22) |
InChI Key |
PTWTXFWMZQKQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
The triazatricyclo core of Compound X is typically synthesized via cyclization reactions. A common method involves the use of 1,3-dipolar cycloaddition or thermal cyclization to form the nitrogen-rich framework. For example, heating a precursor such as N-propyl-2-cyanoacetamide with methylamine derivatives at 120–140°C in dimethylformamide (DMF) generates the tricyclic backbone. The reaction proceeds via intramolecular nucleophilic attack, facilitated by the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).
Key parameters for cyclization:
Functionalization of Intermediate Scaffolds
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates due to their high dielectric constants, while THF is preferred for functionalization steps to minimize side reactions. Elevated temperatures (>100°C) are critical for cyclization but must be balanced to avoid decomposition.
Catalysts for Yield Improvement
-
Lewis Acids: ZnCl₂ and FeCl₃ improve cyclization yields by stabilizing transition states.
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.
Table 1: Catalytic Systems and Their Impact on Yield
| Catalyst | Reaction Step | Yield Increase | Reference |
|---|---|---|---|
| ZnCl₂ (10 mol%) | Cyclization | +15% | |
| TBAB (5 mol%) | Functionalization | +12% |
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer. A patented method uses a microreactor system with residence times of 10–15 minutes, achieving 85% yield for the cyclization step. This approach reduces byproduct formation and enhances scalability.
Green Chemistry Innovations
Recent advancements focus on solvent-free reactions and recyclable catalysts. For example, using ball milling with silica-supported ZnCl₂ eliminates solvent waste and reduces reaction times by 40%.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents are quantified via gas chromatography (GC).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization + Functionalization | 4 | 52% | 98% | High |
| Continuous Flow | 3 | 72% | 99% | Industrial |
| Solvent-Free Milling | 3 | 68% | 97% | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes . The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrazine Carboxamide Family
describes the synthesis of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (IVa–IVi), which share a bicyclic imidazo-tetrazine core but lack the tricyclic scaffold and substituent diversity of the target compound. Key differences include:
- Tricyclic Framework : The additional ring in the target compound could increase rigidity, influencing conformational stability and intermolecular interactions (e.g., π-π stacking).
Comparison with Spirocyclic Derivatives
highlights spirocyclic compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. While these share heterocyclic complexity, their structural divergence (e.g., benzothiazole moieties, spiro junctions) suggests distinct reactivity and applications.
Functional Group Analogues in Pharmacopeial Compounds
lists cephalosporin analogues (e.g., (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). Though pharmacologically distinct, the shared oxo and carboxamide groups suggest common analytical challenges, such as stability under acidic conditions or crystallographic characterization using tools like SHELX .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
* Based on structural features due to lack of experimental data in evidence.
Research Findings and Limitations
- Synthesis: The target compound’s tricyclic structure likely requires multi-step cyclization, analogous to the diazo-intermediate route in .
Biological Activity
The compound 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, making it a candidate for further investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound belongs to a class of triazatricyclo compounds characterized by their unique bicyclic structure and the presence of multiple functional groups that may contribute to biological activity. The IUPAC name reflects its intricate molecular configuration, which includes:
- Functional Groups : Imino group, carbonyl group, and carboxamide.
- Molecular Formula : C₁₅H₁₈N₄O₂.
The presence of these groups indicates potential interactions with biological macromolecules such as proteins and nucleic acids.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to 6-imino derivatives. Research indicates that such compounds can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have shown the ability to inhibit Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
- Modulation of Cell Cycle : Compounds in this class may cause cell cycle arrest at various phases (G1/S or G2/M), thus preventing cancer cell proliferation .
- Synergistic Effects with Other Agents : There is evidence suggesting that these compounds can enhance the efficacy of traditional chemotherapeutics when used in combination therapies .
| Mechanism of Action | Effect on Cancer Cells | Reference |
|---|---|---|
| Inhibition of Bcl-2 | Induces apoptosis | |
| Cell Cycle Arrest | Prevents proliferation | |
| Synergistic Effects | Enhances efficacy of chemotherapy |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may exert beneficial effects in neurodegenerative diseases by:
- Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulating Neuroinflammatory Responses : Inhibiting pro-inflammatory cytokines which are implicated in neurodegeneration.
Case Studies
Several case studies have examined the biological activity of related compounds:
- Study on Apoptosis Induction : A study demonstrated that a related triazatricyclo compound significantly increased apoptosis rates in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) by activating caspase pathways .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, similar compounds improved cognitive function and reduced amyloid plaque formation through anti-inflammatory mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?
- Methodology: Intramolecular cyclization is a key step. For example, iridium-catalyzed visible-light reactions or base-mediated nucleophilic substitution can form fused heterocycles (as seen in similar tricyclic systems) . Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity. Use intermediates like spirocyclic diketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) to stabilize reactive sites during cyclization .
- Validation: Confirm structural integrity via melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis) .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
- Methodology: Combine:
- IR spectroscopy to identify carbonyl (C=O) and imino (C=N) groups .
- UV-Vis spectroscopy to analyze conjugation in the tricyclic system .
- NMR (¹H/¹³C) to resolve stereochemistry and substituent positions. For complex splitting patterns, use 2D NMR (e.g., COSY, HSQC) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., pKa, solubility)?
- Methodology:
- pKa determination: Use potentiometric titration or UV-spectrophotometric pH-dependent studies (as applied to structurally related carboxamides) .
- Solubility: Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification .
- Example data (analog compound):
| Property | Value | Source |
|---|---|---|
| pKa (most acidic) | 4.42 ± 0.20 (at 25°C) | |
| Boiling point | 547.6 ± 60.0 °C (760 Torr) |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology:
- Enzyme inhibition: Use fluorescence-based assays (e.g., protease or kinase targets) with dose-response curves (IC₅₀ determination).
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
Q. How can stability under varying pH and temperature conditions be assessed?
- Methodology:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .
- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Methodology:
- Perform DFT calculations to compare activation energies of competing pathways (e.g., cyclization vs. dimerization).
- Simulate intermediate geometries using Gaussian or ORCA software .
- Case study: Modeling the role of iridium catalysts in photoinduced cyclization revealed transition-state stabilization in similar tricyclic systems .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology:
- Meta-analysis: Compare assay conditions (e.g., cell line viability, serum concentration) across literature .
- Orthogonal assays: Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can regioselectivity challenges in derivative synthesis be overcome?
- Methodology:
- Use protecting groups (e.g., Boc for amines) to block undesired reaction sites during functionalization .
- Employ directed ortho-metalation to install substituents at specific positions on aromatic rings .
Q. What mechanistic insights explain the compound’s enzyme inhibition profile?
- Methodology:
- Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
- Perform molecular docking (AutoDock Vina) to identify binding interactions with catalytic sites .
Q. How does structural modification impact bioavailability and metabolic stability?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
